molecular formula C15H12O7 B1430794 Corymbiferin CAS No. 5042-09-1

Corymbiferin

Cat. No. B1430794
CAS RN: 5042-09-1
M. Wt: 304.25 g/mol
InChI Key: MXKGQHAVANZONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corymbiferin is a natural product found in Gentiana orbicularis, Gentianopsis barbata, and other organisms . It is one of the active constituents responsible for anti-diabetic properties .


Synthesis Analysis

Corymbiferin is found to be the most abundant component in the extracts of Swertia bimaculata, quantified to be 2.5% in ethanol extract and 11.1% in dichloromethane extracts .


Molecular Structure Analysis

Corymbiferin has a molecular formula of C15H12O7 . Its molecular weight is 304.25 g/mol . The structure includes a xanthone backbone, which is a tricyclic aromatic system with two phenolic rings fused onto a carbonyl-containing central ring .


Chemical Reactions Analysis

Corymbiferin is involved in the glucose consumption of Swertia bimaculata extracts and different fractions in 3T3-L1 adipocyte assay .


Physical And Chemical Properties Analysis

Corymbiferin has a molecular weight of 304.25 g/mol . It has a complexity of 428 and a topological polar surface area of 105 Ų .

Scientific Research Applications

Hypoglycemic and Antioxidative Properties

Corymbiferin, found in Swertia bimaculata, has demonstrated significant anti-diabetic properties. In studies, it has shown potential in lowering fasting blood glucose levels, increasing serum insulin levels, and improving oral glucose tolerance. This activity is linked to its ability to enhance insulin sensitivity and antioxidant capacity, positively impacting carbohydrate metabolism and the histopathology of livers and pancreatic β cells in diabetic rats (Zhao Liu et al., 2013).

Structural Identification in Natural Compounds

Corymbiferin has been identified in Gentiana bellidifolia, a plant species known for its pentaoxygenated xanthones. These compounds, including corymbiferin, have distinct structural features that contribute to their biological activities (K. R. Markham, 1965).

Genetic Manipulation in Pathogenic Fungi

Research involving Lichtheimia corymbifera, a pathogenic fungus, has utilized CRISPR-Cas9 systems for gene disruption. Such studies provide insights into the pathogenesis and potential treatment strategies for infections caused by this fungus. These techniques highlight the role of genetic manipulation in understanding and combating fungal diseases (S. Ibragimova et al., 2020).

Neuroprotective Potential

Corymbiferin, isolated from Gentianella amarella ssp. acuta, has shown activities against enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), suggesting its potential in neurodegenerative diseases treatment. Such activities indicate its therapeutic potential in conditions like Alzheimer's disease and depression (A. Urbain et al., 2008).

Diagnostic Applications in Farmer's Lung Disease

Corymbiferin's role extends to diagnostic applications, particularly in identifying antigens for Farmer's Lung Disease diagnosis. Such applications underscore the importance of understanding fungal pathogenesis and developing accurate diagnostic tools (B. Rognon et al., 2016).

Mechanism of Action

Corymbiferin displays remarkable anti-diabetic activities. It improves insulin sensitivity based on increased expressions of insulin-receptor substrate-2, phosphatidylinositol 3-kinase, and Ser/Thr kinase AKT2 . It also improves antioxidant capacity and carbohydrate metabolism in diabetic rats .

properties

IUPAC Name

1,3,8-trihydroxy-4,5-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c1-20-9-4-3-6(16)10-12(19)11-7(17)5-8(18)13(21-2)15(11)22-14(9)10/h3-5,16-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKGQHAVANZONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904216
Record name 1,3,8-trihydroxy-4,5-dimethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5042-09-1
Record name 1,3,8-trihydroxy-4,5-dimethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corymbiferin
Reactant of Route 2
Corymbiferin
Reactant of Route 3
Corymbiferin
Reactant of Route 4
Corymbiferin
Reactant of Route 5
Corymbiferin
Reactant of Route 6
Corymbiferin

Q & A

Q1: What are the potential anti-diabetic effects of Corymbiferin?

A1: Research suggests that Corymbiferin exhibits promising anti-diabetic activities. In studies using a diabetic rat model, Corymbiferin demonstrated significant improvements in several key parameters related to diabetes management. These include:

  • Reduced blood glucose levels: Corymbiferin effectively lowered fasting blood glucose levels in diabetic rats. []
  • Improved insulin sensitivity: Treatment with Corymbiferin led to increased expression of proteins crucial for insulin signaling, suggesting enhanced insulin sensitivity. []
  • Improved glucose tolerance: Corymbiferin administration resulted in improved oral glucose tolerance, indicating better blood sugar regulation. []
  • Positive effects on lipid profile: Corymbiferin showed beneficial effects on lipid metabolism, including lowered total cholesterol, LDL cholesterol, and triglyceride levels. It also increased the HDL/LDL ratio, suggesting a more favorable cardiovascular risk profile. []
  • Protective effects on liver and pancreas: Histopathological analysis revealed that Corymbiferin treatment improved the health of liver and pancreatic β-cells in diabetic rats. []

Q2: In which plant species can Corymbiferin be found?

A2: Corymbiferin has been identified in several plant species, including:

  • Swertia bimaculata: Corymbiferin is a significant component of the dichloromethane extract of Swertia bimaculata. []
  • Gentianella amarella ssp. acuta: This subspecies contains Corymbiferin in its 3-O-beta-D-glucopyranoside form. []
  • Gentiana corymbifera: This plant species is historically significant as the source from which Corymbiferin was first isolated and characterized. []
  • Gentianella austriaca: This species contains Corymbiferin as one of its secondary metabolites. []

Q3: Are there analytical methods to detect and quantify Corymbiferin in plant extracts?

A4: High-performance liquid chromatography (HPLC) has been successfully employed to identify and quantify Corymbiferin in plant extracts, particularly in studies involving Gentianella austriaca. [] This technique enables researchers to analyze the phytochemical profile of various plant populations and assess their potential as sources of Corymbiferin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.